- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

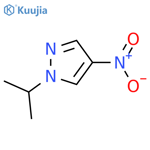

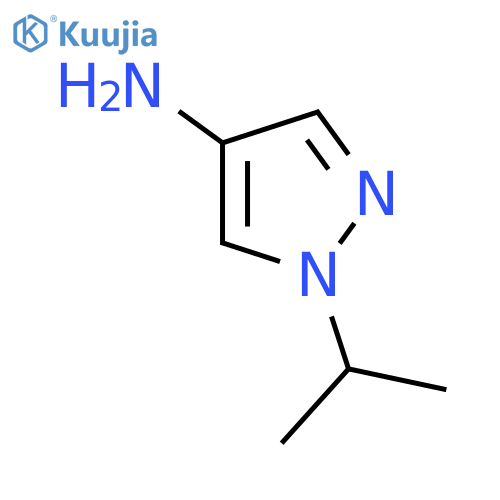

Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure

Nome del prodotto:1-(propan-2-yl)-1H-pyrazol-4-amine

Numero CAS:97421-16-4

MF:C6H11N3

MW:125.171640634537

MDL:MFCD08700622

CID:801088

PubChem ID:13469826

1-(propan-2-yl)-1H-pyrazol-4-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Isopropyl-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine,1-(1-methylethyl)-

- 1-propan-2-ylpyrazol-4-amine

- 4-Amino-1-isopropyl-1h-pyrazole

- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)

- 1-(propan-2-yl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-

- 1-Isopropyl-1H-pyrazol-4-ylamine

- 1-(methylethyl)pyrazole-4-ylamine

- 1-isopropylpyrazol-4-amine

- OEXNVHXUPNHOPP-UHFFFAOYSA-N

- 1-isopropyl-1H-pyrazole-4-amine

- 1-isopropyl-1 H-pyrazol-4-ylamine

- STK353364

- SBB026436

- SB13945

- MCU

- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)

- (1-Isopropyl-1H-pyrazol-4-yl)amine

- 1-Isopropyl-4-aminopyrazole

- 4-Amino-1-isopropylpyrazole

- CS-W020015

- DS-0554

- 97421-16-4

- AKOS000205148

- AC-30775

- DTXSID00541640

- MFCD08700622

- SCHEMBL574538

- EN300-66235

- SY031838

- F2169-0267

-

- MDL: MFCD08700622

- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3

- Chiave InChI: OEXNVHXUPNHOPP-UHFFFAOYSA-N

- Sorrisi: N1N(C(C)C)C=C(N)C=1

Proprietà calcolate

- Massa esatta: 125.09500

- Massa monoisotopica: 125.095297364g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 92.3

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 0.3

- Superficie polare topologica: 43.8

Proprietà sperimentali

- Colore/forma: Yellow to Brown Liquid

- Densità: 1.1±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 234.2°C at 760 mmHg

- Punto di infiammabilità: 95.4±19.8 °C

- Indice di rifrazione: 1.566

- PSA: 43.84000

- LogP: 1.62740

- Pressione di vapore: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261;P305+P351+P338

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature

1-(propan-2-yl)-1H-pyrazol-4-amine Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(propan-2-yl)-1H-pyrazol-4-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188206-1g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 1g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 10g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-5g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 5g |

$359 | 2021-08-05 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 10g |

$772 | 2021-08-05 | |

| Enamine | EN300-66235-0.1g |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR962707-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 98% | 10g |

£305.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 97% | 50mg |

84.0CNY | 2021-07-14 | |

| abcr | AB469943-25 g |

1-Isopropyl-1H-pyrazol-4-amine; . |

97421-16-4 | 25g |

€1,084.50 | 2022-03-01 | ||

| Fluorochem | 037825-25g |

1-Isopropyl-1H-pyrazol-4-ylamine |

97421-16-4 | 95% | 25g |

£645.00 | 2022-03-01 | |

| TRC | B451560-500mg |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 500mg |

$ 135.00 | 2022-06-07 |

1-(propan-2-yl)-1H-pyrazol-4-amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C

Riferimento

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Riferimento

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt

Riferimento

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Riferimento

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt

Riferimento

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Riferimento

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt

Riferimento

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt

Riferimento

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

Riferimento

- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Riferimento

- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Riferimento

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Riferimento

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Riferimento

- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Riferimento

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

Riferimento

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine Letteratura correlata

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Prodotti correlati

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)

- 2097974-17-7([(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine)

- 2680751-29-3(6-(2,2,2-trifluoro-N-methylacetamido)pyridine-2-carboxylic acid)

- 2228895-07-4(1-(2,4,5-trifluorophenyl)methylcyclobutane-1-carbonitrile)

- 223632-67-5(1-(3,4-dichlorobenzoyl)piperidin-4-one)

- 1393573-67-5(1-(4-Amino-2-chloropyridin-3-YL)ethanone)

- 2094880-45-0(N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide)

- 1142211-21-9({1-(tert-Butoxycarbonyl)aminocyclobutyl}methyl tert-Butyl Carbonate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

Purezza:99%/99%

Quantità:10g/25g

Prezzo ($):210.0/524.0